Losartan Impurity 4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

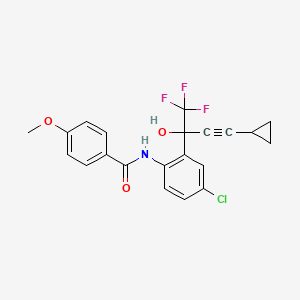

Synthesis Analysis

In the process for the preparation of Losartan, four potential impurities were detected in HPLC . The structure of these impurities were characterized based on the mass spectral data obtained by LC-MS analysis . The impurities were synthesized from an unambiguous route, confirmed the structure by collecting various spectral data and co-injected with Losartan . A practical, efficient and green process for the preparation of Losartan has been developed with an overall yield of 58.6% .Molecular Structure Analysis

The molecular formula of Losartan Impurity 4 is C22H22Cl2N6 . The molecular weight is 441.36 .Chemical Reactions Analysis

A sensitive and robust UPLC-MS/MS quantification method for three nitrosamine impurities (NDMA, NDEA, NMBA) in Losartan Potassium drug substance and drug product using Xevo TQ-S micro Triple Quadrupole Mass Spectrometry with APCI has been demonstrated .Scientific Research Applications

Pharmaceutical Quality Control

Losartan Impurity 4 is used in the quality control of pharmaceutical products . It is crucial to ensure the safety and efficacy of the drugs. The presence of this impurity in unacceptable levels can affect the quality of the drug .

Drug Synthesis

Losartan Impurity 4 is an intermediate in the synthesis pathway for active pharmaceutical ingredients (APIs) like losartan . It is essential to monitor and control the levels of this impurity during the drug synthesis process .

Genotoxicity Studies

Losartan Impurity 4 has been associated with genotoxicity concerns . Therefore, it is used in genotoxicity studies to understand its potential harmful effects and establish safe threshold levels .

Development of Analytical Methods

Losartan Impurity 4 is used in the development of new analytical methods . For instance, a UHPLC method with dual UV-MS detection has been developed for the quick and accurate analysis of this impurity .

Green Chemistry

Losartan Impurity 4 is used in the field of green chemistry . A green and sensitive HPLC method was developed for the determination of this impurity in losartan and valsartan .

Pharmacovigilance

Losartan Impurity 4 plays a role in pharmacovigilance . The detection and quantification of this impurity in drug products are crucial for ensuring patient safety .

Mechanism of Action

- The AT1 receptor is involved in regulating blood pressure, fluid balance, and electrolyte homeostasis. By blocking this receptor, losartan impurity 4 prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .

- Its affinity for the AT1 receptor is approximately 1000 times greater than for the AT2 receptor. By blocking AT1 receptors, it inhibits the vasoconstrictor effects of angiotensin II, leading to vasodilation and reduced blood pressure .

- The compound is excreted primarily in the urine, and its half-life is approximately 2 hours for losartan and 6-9 hours for E-3174 .

- These effects contribute to its antihypertensive properties and risk reduction for stroke and diabetic nephropathy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Future Directions

The FDA has been conducting an ongoing investigation into ARB drug products due to the presence of nitrosamine impurities . The FDA’s evaluation suggests that the nitrosamines found in ARBs may be generated when specific chemicals and reaction conditions are present in the manufacturing process of the drug’s active pharmaceutical ingredients . The FDA is continuing to examine if nitrosamine impurities may also arise during the manufacture of other ARB drug products .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Losartan Impurity 4 involves the conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid, followed by the reaction with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride to form Losartan Impurity 4.", "Starting Materials": [ "2-butyl-4-chloro-1H-imidazole-5-carbaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride" ], "Reaction": [ "Step 1: Conversion of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde to 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde in 50 mL of ethanol", "b. Add 10 mL of 10% sodium hydroxide solution and stir for 2 hours at room temperature", "c. Acidify the reaction mixture with hydrochloric acid to pH 2", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Evaporate the solvent to obtain 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid", "Step 2: Reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid with 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride", "a. Dissolve 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid in 50 mL of dichloromethane", "b. Add 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid chloride and 1 equivalent of sodium bicarbonate", "c. Stir the reaction mixture for 2 hours at room temperature", "d. Extract the product with ethyl acetate and dry over sodium sulfate", "e. Evaporate the solvent to obtain Losartan Impurity 4" ] } | |

CAS RN |

141949-90-8 |

Product Name |

Losartan Impurity 4 |

Molecular Formula |

C22H21ClN6O |

Molecular Weight |

420.91 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

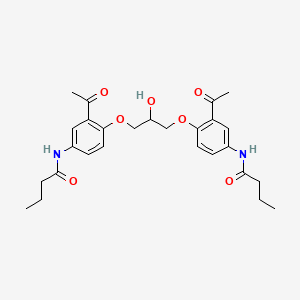

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)

![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)

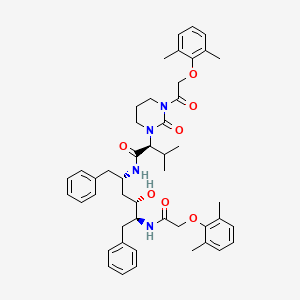

![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)

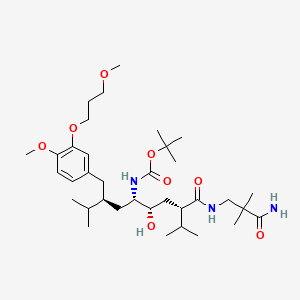

![(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B600914.png)

![(3S,5S)-5-[(1S,3S)-1-amino-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-propan-2-yloxolan-2-one](/img/structure/B600917.png)